REACTION_CXSMILES
|
[NH3:1].[N+:2]([C:5]1[CH:6]=[C:7]([N:11]=[C:12]=[O:13])[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3]>>[N+:2]([C:5]1[CH:6]=[C:7]([NH:11][C:12]([NH2:1])=[O:13])[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)N=C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated
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Type
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WASH
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Details
|
the resulting yellow solid was washed with ether (200 mL)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)NC(=O)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.5 mmol | |
AMOUNT: MASS | 1.35 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |